molecular formula C8H16N2O2S B3199083 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide CAS No. 1016767-90-0

2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide

Cat. No.: B3199083
CAS No.: 1016767-90-0
M. Wt: 204.29 g/mol
InChI Key: QYYIFPAGOZABRS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring fused with an isothiazolidine ring, both of which contribute to its chemical properties and reactivity.

Mechanism of Action

Target of Action

Piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Mode of Action

It’s known that the piperidine moiety is a common structural element in many biologically active compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to.

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may affect multiple biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors under specific conditions. One common method includes the use of piperidine and sulfur-containing reagents to form the isothiazolidine ring, followed by oxidation to achieve the 1,1-dioxide form . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide form back to its original state or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the piperidine or isothiazolidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties .

Scientific Research Applications

2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide include:

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Isothiazolidine: A sulfur-containing heterocycle that forms the core structure of the compound.

    Piperine: An alkaloid with a piperidine moiety, known for its biological activities.

Uniqueness

What sets this compound apart from these similar compounds is its combined structure of piperidine and isothiazolidine rings, along with the presence of the 1,1-dioxide functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Properties

IUPAC Name

2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIFPAGOZABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 2
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 3
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 4
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 5
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Reactant of Route 6
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide

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